3,3'-bis[5-tert-butyl-2(5H)-thiophenone]
Description
3,3'-Bis[5-tert-butyl-2(5H)-thiophenone] is a dimeric thiophenone derivative characterized by two 2(5H)-thiophenone moieties linked at the 3-positions, each substituted with a tert-butyl group at the 5-position. The compound belongs to the broader class of thiophenones, which are sulfur-containing heterocycles with a ketone group. Thiophenones are notable for their electronic properties, photochemical reactivity, and applications in pharmaceuticals and materials science. The tert-butyl substituent enhances steric bulk and may influence solubility, stability, and reactivity by mitigating steric hindrance and electronic effects .
Properties
Molecular Formula |
C16H22O2S2 |
|---|---|
Molecular Weight |
310.5g/mol |
IUPAC Name |
2-tert-butyl-4-(2-tert-butyl-5-oxo-2H-thiophen-4-yl)-2H-thiophen-5-one |
InChI |
InChI=1S/C16H22O2S2/c1-15(2,3)11-7-9(13(17)19-11)10-8-12(16(4,5)6)20-14(10)18/h7-8,11-12H,1-6H3 |
InChI Key |
SZWAIPPJKMZPOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C=C(C(=O)S1)C2=CC(SC2=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1C=C(C(=O)S1)C2=CC(SC2=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Thiophenones share a core structure but differ in substituents, which dictate their electronic and steric profiles. Key analogs include:
Key Findings :
- Steric Effects: The tert-butyl groups in 3,3'-bis[5-tert-butyl-2(5H)-thiophenone] likely reduce reactivity compared to smaller substituents (e.g., methyl or unsubstituted derivatives) by hindering nucleophilic attack or photochemical ring-opening .
- Photochemical Stability: Unsubstituted 2(5H)-thiophenone undergoes rapid photolysis (<1 day in the atmosphere) due to UV-induced ring-opening to form episulfides or biradicals . The tert-butyl analog may exhibit slower degradation due to reduced accessibility of the thiophenone ring.
- Toxicity: Brominated thiophenones (e.g., TF310) demonstrate that side chains (e.g., methoxy or carboxylic acid groups) reduce toxicity while retaining bioactivity, a principle that may extend to tert-butyl derivatives .
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